molecular formula C7H13ClN2 B13446666 methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Cat. No.: B13446666
M. Wt: 160.64 g/mol
InChI Key: ASKMIVOBTXPLHY-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a chemical compound that features a pyrrole ring substituted with a methyl group and a methylamine group

Properties

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c1-6-3-4-7(9-6)5-8-2;/h3-4,8-9H,5H2,1-2H3;1H

InChI Key

ASKMIVOBTXPLHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-1H-pyrrol-2-ylmethylamine (Free Base)

The key intermediate before salt formation is the free base methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine. The preparation generally involves:

  • Starting Material: 5-methylpyrrole or substituted pyrrole derivatives.
  • Functionalization: Introduction of the aminomethyl group at the 2-position of the pyrrole ring.
  • Common Reactions: Mannich-type reactions, reductive amination, or nucleophilic substitution on halomethyl pyrroles.

One documented approach involves a reductive amination of 5-methylpyrrole-2-carboxaldehyde with methylamine, followed by reduction with a boron hydride reagent (e.g., sodium borohydride or sodium cyanoborohydride). This method is supported by analogous pyridinylmethylamine syntheses where cyanohydrin intermediates are reduced by boron hydrides to yield aminomethyl derivatives.

Step Reagents/Conditions Outcome
1. Formation of aldehyde Oxidation of 5-methylpyrrole to 5-methylpyrrole-2-carboxaldehyde Aldehyde intermediate
2. Reductive amination Reaction with methylamine in presence of reducing agent (NaBH3CN) Aminomethyl intermediate
3. Purification Extraction, washing, drying Pure methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine

Alternative Route: Paal–Knorr Pyrrole Synthesis Followed by Amination

Another sustainable and efficient method involves a two-step one-pot synthesis starting from 2,5-hexanedione (or derived from 2,5-dimethylfuran via acid-catalyzed ring opening):

  • Step 1: Acid-catalyzed ring opening of 2,5-dimethylfuran to 2,5-hexanedione.
  • Step 2: Paal–Knorr reaction of 2,5-hexanedione with methylamine to form the substituted pyrrole with the aminomethyl group.

This method yields pyrrole derivatives with high efficiency (80–95%) and minimal by-products, making it attractive for preparing substituted pyrroles including 5-methyl variants.

Step Reagents/Conditions Yield (%) Notes
1. Ring opening 2,5-dimethylfuran, H2SO4, 50 °C, 24 h ~95 Produces 2,5-hexanedione
2. Paal–Knorr reaction 2,5-hexanedione + methylamine, room temp 80–95 Forms 5-methylpyrrole derivatives

Formation of Hydrochloride Salt

The free base methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent such as ethanol or diethyl ether:

Step Reagents/Conditions Outcome
Salt formation Free base + HCl in ethanol/ether, room temp Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

This step improves compound stability, handling, and purification.

Reaction Conditions and Purification

Parameter Typical Conditions
Solvents Ethanol, methanol, dichloromethane, ethyl acetate
Temperature 0 °C to room temperature for amination; 50 °C for ring opening
Reaction Time 1–24 hours depending on step
Purification Methods Extraction, washing with water, drying over MgSO4, column chromatography, recrystallization
Analytical Techniques NMR (1H, 13C), GC-MS, ESI-MS for confirmation

Summary Table of Preparation Routes

Route Starting Material(s) Key Reaction(s) Yield (%) Advantages References
Reductive amination of aldehyde 5-methylpyrrole-2-carboxaldehyde + methylamine Reductive amination with NaBH3CN 70–85 Direct, well-established
Paal–Knorr synthesis 2,5-dimethylfuran → 2,5-hexanedione + methylamine Acid-catalyzed ring opening + Paal–Knorr 80–95 High yield, sustainable, one-pot
Salt formation Free base + HCl Protonation in ethanol/ether Quantitative Improves stability and purity Common practice

Research Findings and Notes

  • The reductive amination route is classical and allows selective introduction of the aminomethyl group, but requires careful control of reducing agent and pH to avoid side reactions.
  • The Paal–Knorr method is advantageous for green chemistry considerations, producing water as the only by-product and enabling circular process design.
  • Purification typically involves extraction and chromatographic methods; the hydrochloride salt crystallizes well and is easier to handle.
  • Analytical data (NMR, MS) confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.

    N-Methylpyrrole: A related compound with similar structural features.

    Pyrrolopyrazine derivatives: Compounds with a pyrrole ring and additional nitrogen-containing rings.

Uniqueness

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of both a methyl and a methylamine group. This combination of features makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyrrole, a five-membered heterocyclic compound known for its diverse biological activities. The presence of the pyrrole ring is significant as it contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, resulting in various pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer and infections.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular responses such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the potential of this compound as a lead for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by modulating key signaling pathways.

Case Study: Cytotoxicity in Cancer Cells

In a study involving FaDu hypopharyngeal tumor cells, this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents. The mechanism was linked to the compound's ability to disrupt cell cycle progression and promote apoptotic cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring and side chains can significantly influence its potency and selectivity against various biological targets.

Table 2: SAR Insights

Modification TypeEffect on Activity
Substitution on Pyrrole RingEnhances binding affinity
Alkyl Chain Length VariationAlters solubility and bioavailability
Functional Group AdditionModulates receptor interaction

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